molecular formula C21H18O B14647925 2-(4-Methylphenyl)-1,2-diphenylethan-1-one CAS No. 50353-99-6

2-(4-Methylphenyl)-1,2-diphenylethan-1-one

Cat. No.: B14647925
CAS No.: 50353-99-6
M. Wt: 286.4 g/mol
InChI Key: UMEHMCFSUPLAQT-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1,2-diphenylethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a ketone group attached to a phenyl ring, which is further substituted with a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1,2-diphenylethan-1-one typically involves the reaction of 4-methylbenzaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired ketone. The reaction conditions usually involve refluxing the reactants in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Corresponding carboxylic acids

    Reduction: Secondary alcohols

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1,2-diphenylethan-1-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the reuptake of monoamines by neurons, affecting neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)-1,2-diphenylethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

50353-99-6

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

2-(4-methylphenyl)-1,2-diphenylethanone

InChI

InChI=1S/C21H18O/c1-16-12-14-18(15-13-16)20(17-8-4-2-5-9-17)21(22)19-10-6-3-7-11-19/h2-15,20H,1H3

InChI Key

UMEHMCFSUPLAQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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